Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-: is an organic compound with the molecular formula C13H17NO2. This compound is known for its unique structural features, which include a cyclopropyl group attached to a phenyl ring via an oxygen atom, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- typically involves the reaction of 2-methyl-4-[(1-methylcyclopropyl)oxy]aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
[ \text{2-methyl-4-[(1-methylcyclopropyl)oxy]aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-} + \text{acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(2-methyl-4-((1-methylcyclohexyl)amino)phenyl)acetamide
- N-(2-methyl-4-(1-methylcyclopropyl)phenyl)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring or variations in the cyclopropyl group can lead to differences in chemical reactivity and biological activity.
- Uniqueness: Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical properties and potential applications in various fields.
This detailed article provides a comprehensive overview of Acetamide, N-[2-methyl-4-[(1-methylcyclopropyl)oxy]phenyl]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H17NO2 |
---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-[2-methyl-4-(1-methylcyclopropyl)oxyphenyl]acetamide |
InChI |
InChI=1S/C13H17NO2/c1-9-8-11(16-13(3)6-7-13)4-5-12(9)14-10(2)15/h4-5,8H,6-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
UBNNBWOQIPOGHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC2(CC2)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.